molecular formula C16H27NO3 B12829838 2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine

2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine

Cat. No.: B12829838
M. Wt: 281.39 g/mol
InChI Key: BEOKMDOZQHUZHE-UHFFFAOYSA-N
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Description

2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine is an organic compound that features a tert-butyl group attached to a phenoxy group, which is further linked to an ethanamine chain through a series of ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine typically involves a multi-step process. One common method starts with the reaction of 4-tert-butylphenol with ethylene oxide to form 4-(tert-butyl)phenoxyethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain, resulting in 2-(2-(2-(4-(tert-butyl)phenoxy)ethoxy)ethoxy)ethanol. Finally, the ethanol derivative is converted to the ethanamine by reaction with ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethoxy chains can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxy chains provide flexibility and solubility, enhancing the compound’s ability to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: This compound has a similar ethoxy chain but lacks the tert-butyl and phenoxy groups.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features a tert-butyl group and ethoxy chain but has a different core structure.

Uniqueness

2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine is unique due to its combination of a tert-butyl group, phenoxy group, and extended ethoxy chain. This structure imparts specific chemical and physical properties, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

2-[2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C16H27NO3/c1-16(2,3)14-4-6-15(7-5-14)20-13-12-19-11-10-18-9-8-17/h4-7H,8-13,17H2,1-3H3

InChI Key

BEOKMDOZQHUZHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCN

Origin of Product

United States

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